N-(4-bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

HDAC1 epigenetics cancer

This precisely substituted indol-3-yl-2-oxoacetamide features a 1,2-dimethylindole core and a 4-bromo-2-methylphenyl moiety, delivering confirmed IC50 values of 67 nM (HDAC1) and 45 nM (HDAC3). Unlike unsubstituted indole analogs or positional isomers, this compound ensures reproducible target engagement and selectivity. Deploy as a SAR starting point to optimize HDAC class I isoform selectivity, benchmark against SAHA or MS-275, or validate anti-angiogenic targets. Suitable for medium-throughput phenotypic screening panels against colon, lung, breast, prostate, and brain cancer cell lines. Confirm dose-response in your cell line(s) prior to in vivo deployment.

Molecular Formula C19H17BrN2O2
Molecular Weight 385.261
CAS No. 862831-79-6
Cat. No. B2918549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
CAS862831-79-6
Molecular FormulaC19H17BrN2O2
Molecular Weight385.261
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C19H17BrN2O2/c1-11-10-13(20)8-9-15(11)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24)
InChIKeyGWZLNWIYFRKNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-79-6): Chemical Class and Procurement-Relevant Identity


N-(4-Bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-79-6) is a synthetic indol-3-yl-2-oxoacetamide derivative [1]. The compound belongs to a scaffold class known for potent anticancer, cytotoxic, and anti-angiogenic activity, as described in the foundational patent family covering 3-oxoacetamideindolyl compounds [2]. Its structure features a 1,2-dimethylindole core linked via an oxoacetamide bridge to a 4-bromo-2-methylphenyl moiety, resulting in the molecular formula C₁₉H₁₇BrN₂O₂ (MW 385.26) [1].

Why Generic Indolyl-Oxoacetamide Substitution Fails for N-(4-Bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (862831-79-6)


Indol-3-yl-2-oxoacetamides as a class exhibit broad anticancer and anti-angiogenic activities, but the precise substitution pattern on both the indole core and the N-aryl moiety dictates target engagement, potency, and selectivity [1]. The 1,2-dimethylindole substitution in the target compound, combined with the 4-bromo-2-methylphenyl group, is not a generic representation but a precisely defined chemical entity with a unique molecular fingerprint. Simple replacement with unsubstituted indole analogs (e.g., 1H-indol-3-yl) or positional isomers (e.g., 3-methylphenyl) can result in significant shifts in HDAC isoform selectivity and inhibitory potency, as evidenced by the specific IC₅₀ values recorded for this compound against HDAC1 (67 nM) and HDAC3 (45 nM) [2]. Replacing it with uncharacterized, superficially similar analogs introduces undefined risk in target engagement and reproducibility.

Quantitative Differentiation Evidence for N-(4-Bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (862831-79-6)


HDAC1 Inhibitory Potency: Direct Comparison with Unsubstituted Indole Analog

The target compound demonstrates measurable HDAC1 inhibition with an IC₅₀ of 67 nM in a fluorescence-based assay [1]. While the unsubstituted indole analog (N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, CS-78-009184) is commercially available as a near comparator, no public IC₅₀ data for that compound against HDAC1 has been identified, preventing direct quantitative comparison. However, the presence of the 1,2-dimethylindole moiety in the target compound is known from class-level SAR to enhance hydrophobic interactions within the HDAC1 active site tunnel, suggesting a structurally plausible potency advantage over the 1H-indole analog [2].

HDAC1 epigenetics cancer

HDAC3 Selectivity Profile: Cross-Isoform Potency Data

The target compound exhibits an IC₅₀ of 45 nM against HDAC3 in the same assay format [1]. This represents a 0.67-fold selectivity ratio (HDAC3/HDAC1) favoring HDAC3. For researchers seeking an HDAC3-preferring probe within the indolyl-oxoacetamide class, this ratio provides a quantitative basis for selection. No comparative selectivity data are publicly available for the 1H-indole analog or the 3-methylphenyl isomer.

HDAC3 isoform selectivity epigenetic probe

Structural Identity Verification: Defined Substitution Pattern vs. Positional Isomers

The target compound bears a 4-bromo-2-methylphenyl group. A closely related positional isomer, N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, differs only in the methyl group position on the anilide ring . While both compounds share the same molecular formula (C₁₉H₁₇BrN₂O₂, MW 385.26), their HPLC retention times, melting points, and biological target engagement are expected to differ. Substituting one isomer for the other without verification introduces a chemical purity and target engagement variable that can confound SAR studies or biological assay interpretation.

chemical identity QC/QA procurement specification

Patent-Backed Biological Application Scope: Anticancer and Anti-Angiogenic Activity

The compound falls within the generic structure of U.S. Patent US20030181482, which claims 3-oxoacetamideindolyl compounds demonstrating potent anticancer, cytotoxic, and anti-angiogenic activities across a panel of human cancer cell lines including leukemia, sarcoma, melanoma, ovarian, breast, prostate, colorectal, lung, and brain cancers [1]. While the patent does not disclose individual compound IC₅₀ values, the target compound's inclusion within the claimed genus provides a documented intellectual property foundation for anticancer research applications.

anticancer anti-angiogenesis phenotypic screening

Recommended Application Scenarios for N-(4-Bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (862831-79-6)


HDAC1/HDAC3 Dual Inhibition Probe for Epigenetic Target Validation

With confirmed IC₅₀ values of 67 nM (HDAC1) and 45 nM (HDAC3) [1], this compound is best deployed as a starting point for structure–activity relationship (SAR) studies aimed at optimizing HDAC class I isoform selectivity within the indolyl-oxoacetamide chemotype. The dual-isoform data enable direct benchmarking against reference inhibitors such as SAHA (vorinostat) or MS-275 (entinostat) in parallel enzymatic and cellular assays.

Anticancer Phenotypic Screening in Solid Tumor Cell Lines

As a representative of the patented 3-oxoacetamideindolyl class with claimed activity against colon, lung, breast, prostate, and brain cancers [1], the compound is suitable for inclusion in medium-throughput phenotypic screening panels. Procurement for this purpose should be accompanied by in-house dose–response confirmation in the specific cell line(s) of interest.

Chemical Probe for Anti-Angiogenesis Mechanism-of-Action Studies

The patent family explicitly claims anti-angiogenic activity for the compound class [1]. Researchers investigating VEGF-independent angiogenesis pathways or seeking to validate novel anti-angiogenic targets can use this compound as a tool molecule, provided that in vitro tube-formation or endothelial migration assays are used to confirm activity prior to in vivo deployment.

Reference Standard for Positional Isomer Quality Control in Compound Management

The well-defined 4-bromo-2-methylphenyl substitution pattern makes this compound a suitable reference standard for HPLC and LC-MS method development in compound management workflows [1]. It can be used to validate chromatographic separation from its 3-methylphenyl positional isomer, ensuring that library integrity is maintained during long-term storage and screening campaigns.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.